3,3,4,4-Tetraethoxybut-1-yne

Description

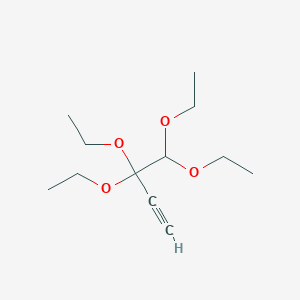

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetraethoxybut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-6-12(15-9-4,16-10-5)11(13-7-2)14-8-3/h1,11H,7-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYMVPKFTQBRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C#C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 3,3,4,4-Tetraethoxybut-1-yne

This guide provides a comprehensive overview of the synthesis and purification of 3,3,4,4-tetraethoxybut-1-yne, a valuable and versatile building block in organic synthesis. The content is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights essential for researchers, scientists, and professionals in drug development.

Introduction

This compound is a stable and densely functionalized molecule that serves as an excellent starting material for the synthesis of a variety of complex organic compounds.[1] Its structure, featuring a terminal alkyne and a protected 1,2-dicarbonyl equivalent in the form of a tetraethoxy ketal, allows for a wide range of chemical transformations. The terminal alkyne provides a handle for carbon-carbon bond formation through reactions such as Sonogashira, Suzuki, and Negishi couplings, as well as nucleophilic addition to carbonyl compounds. The tetraethoxy ketal is stable under basic conditions and can be readily deprotected to reveal the reactive α,β-unsaturated acetylenic ketone functionality.[1][2]

This guide will detail a robust synthetic route to this compound and provide two effective methods for its purification, catering to different laboratory setups and purity requirements.

Synthesis of this compound

The synthesis of this compound is achieved through the ring-opening of a substituted cyclopropane precursor, 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane. This reaction proceeds under basic conditions, facilitated by a phase-transfer catalyst.

Reaction Mechanism

The reaction is believed to proceed via a series of elimination and rearrangement steps. The strong base, sodium hydroxide, abstracts a proton from the cyclopropane ring, initiating the elimination of hydrogen bromide. This is followed by the departure of the chloride ion and a subsequent rearrangement to form the alkyne and the tetraethoxy ketal. The use of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase where the reaction occurs.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane | 346.38 | 34.6 g | 0.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 24.0 g | 0.6 |

| Ethanol (EtOH) | 46.07 | 36.8 g | 0.8 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Triethylbenzylammonium chloride (TEBA) | 227.77 | 2.28 g | 0.01 |

| Water (H₂O) | 18.02 | 24 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane (34.6 g, 0.1 mol), dichloromethane (200 mL), ethanol (36.8 g, 0.8 mol), and triethylbenzylammonium chloride (2.28 g, 0.01 mol).

-

Preparation of Base Solution: In a separate beaker, carefully dissolve sodium hydroxide (24.0 g, 0.6 mol) in water (24 mL) to prepare a 50% (w/v) solution. Caution: This process is highly exothermic.

-

Reaction Execution: While vigorously stirring the reaction mixture, add the 50% sodium hydroxide solution dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a yellowish oil.

Purification of this compound

The crude product obtained from the synthesis contains unreacted starting materials, by-products, and residual solvent. Purification is essential to obtain the desired compound in high purity. Two effective methods are presented here: vacuum distillation and flash column chromatography.

Method 1: Vacuum Distillation

Vacuum distillation is a suitable method for purifying liquids with high boiling points, as it allows for distillation at a lower temperature, preventing decomposition of the compound.

Caption: Workflow for the purification of this compound by vacuum distillation.

Experimental Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease.[3] Use a stir bar in the distillation flask to ensure smooth boiling.

-

Distillation: Transfer the crude oil to the distillation flask. Connect the apparatus to a vacuum pump and slowly reduce the pressure.

-

Fraction Collection: Gently heat the distillation flask using a heating mantle. Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is approximately 80-85 °C at 0.5 mmHg.

-

Purity Assessment: Analyze the purity of the collected fractions by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds based on their polarity.[4][5][6][7]

Experimental Protocol:

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually adding ethyl acetate. The optimal solvent system should be determined by prior TLC analysis. A typical gradient could be from 100% hexane to 95:5 hexane/ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a triplet for the terminal alkyne proton, quartets and triplets for the ethoxy groups, and a singlet for the methylene protons adjacent to the alkyne. Predicted chemical shifts for a similar compound, 1-ethoxybut-2-yne, can serve as a reference.[8]

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show signals for the acetylenic carbons, the ketal carbon, and the carbons of the ethoxy groups.[8]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100-2260 cm⁻¹).[2][9][10][11][12] The spectrum will also show strong C-O stretching bands for the ether linkages of the ketal.

Safety Considerations

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium hydroxide is a corrosive base. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Vacuum distillation carries a risk of implosion. Inspect all glassware for cracks or defects before use and use a blast shield.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable synthetic intermediate in high purity for their research and development endeavors.

References

- Sydnes, L. K., Holmelid, B., & Valdersnes, S. (n.d.). 3,3,4,4-Tetraethoxybutyne – An Excellent Starting Material for the Synthesis of Range of Functionalized Compounds. Jordan Journal of Chemistry.

- Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax.

- IR: alkynes. (n.d.). University of Calgary.

- Flash Chromatography: A Speedy Solution for Separation & Purific

- Column chrom

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.

- Running a flash column. (2025, March 21). Chemistry LibreTexts.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.).

- Chromatography: How to Run a Flash Column. (n.d.). University of Rochester Department of Chemistry.

- † 1H-NMR and 13C-NMR Spectra. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Vacuum Distill

- Tables For Organic Structure Analysis. (n.d.).

- Cubane Episode 3 - Vacuum Distillation for the Ketal? (2020, August 24). YouTube.

- 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts.

- A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-Ethoxybut-2-yne. (n.d.). BenchChem.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. blog.chromatographydirect.com [blog.chromatographydirect.com]

- 5. columbia.edu [columbia.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chromatography [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data for 3,3,4,4-Tetraethoxybut-1-yne: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 3,3,4,4-tetraethoxybut-1-yne. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this compound is noted to be achievable on a large scale from inexpensive starting materials, making it a potentially valuable building block in organic synthesis.[1] This guide is structured to not only present the predicted data but also to provide the scientific rationale behind these predictions, grounded in established principles of spectroscopic interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount to predicting and interpreting its spectroscopic data. This compound possesses a unique combination of a terminal alkyne and a tetraethoxy acetal functional group. This structure dictates the electronic environment of each atom and, consequently, its interaction with various spectroscopic techniques.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 3.0 | Singlet | 1H | ≡C-H |

| ~3.4 - 3.7 | Quartet | 8H | -O-CH₂ -CH₃ |

| ~4.8 | Singlet | 1H | -CH (OEt)₂ |

| ~1.2 | Triplet | 12H | -O-CH₂-CH₃ |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Interpretation and Rationale

-

≡C-H Proton (δ ~2.5 - 3.0 ppm): The proton attached to the terminal alkyne is expected to appear in this region.[2] The sp-hybridized carbon atom's magnetic anisotropy creates a shielding effect, causing this proton to resonate at a higher field (lower ppm) than vinylic or aromatic protons.[3] The signal is predicted to be a singlet as there are no adjacent protons within a three-bond coupling distance.

-

-O-CH₂-CH₃ Methylene Protons (δ ~3.4 - 3.7 ppm): The eight methylene protons of the four ethoxy groups are chemically equivalent due to free rotation. They are adjacent to an oxygen atom, which is an electronegative element that deshields these protons, causing them to resonate downfield.[1][4] The signal is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).

-

Acetal Proton (-CH(OEt)₂) (δ ~4.8 ppm): The single proton on the carbon atom bonded to two oxygen atoms is significantly deshielded and is expected to appear at a relatively low field. This proton is isolated and should appear as a singlet.

-

-O-CH₂-CH₃ Methyl Protons (δ ~1.2 ppm): The twelve methyl protons of the four ethoxy groups are also chemically equivalent. They are further from the electronegative oxygen atom and are therefore more shielded, appearing at a higher field. This signal will be a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~65 - 85 | ≡C -H |

| ~70 - 90 | -C ≡ |

| ~90 - 100 | -C H(OEt)₂ |

| ~105 | C (OEt)₂ |

| ~58 - 65 | -O-CH₂ -CH₃ |

| ~15 | -O-CH₂-CH₃ |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

Interpretation and Rationale

-

Alkyne Carbons (δ ~65-90 ppm): The two sp-hybridized carbons of the alkyne group are expected in this range.[5] The terminal carbon (≡C-H) is typically found at the higher field end of this range, while the internal carbon (-C≡) is at the lower field end.[5]

-

Acetal Carbons (δ ~90-105 ppm): The carbon atom bonded to two oxygen atoms (-CH(OEt)₂) is expected to be significantly deshielded and appear in the 90-100 ppm region.[6] The quaternary carbon also bonded to two oxygens is predicted to be even further downfield, around 105 ppm.

-

Ethoxy Carbons (δ ~58-65 and ~15 ppm): The methylene carbons (-O-CH₂ -CH₃) adjacent to the oxygen atoms are deshielded and appear in the 58-65 ppm range.[1][4] The terminal methyl carbons (-O-CH₂-CH₃ ) are shielded and appear at a much higher field, around 15 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~2975, ~2870 | Medium-Strong | C-H Stretch | Alkyl (Ethoxy) |

| ~2120 | Weak-Medium | C≡C Stretch | Alkyne |

| ~1100 | Strong | C-O Stretch | Ether (Acetal) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Interpretation and Rationale

-

≡C-H Stretch (~3300 cm⁻¹): This is a highly characteristic and diagnostic peak for a terminal alkyne.[8][9][10] Its sharpness and strong intensity make it readily identifiable.

-

C-H Stretch (~2975, ~2870 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the ethoxy groups.

-

C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch is typically weak to medium in intensity for terminal alkynes.[8][9][10]

-

C-O Stretch (~1100 cm⁻¹): The C-O single bond stretching in the tetraethoxy groups will result in a strong and broad absorption band in the fingerprint region.[1][4][11][12] This is a characteristic feature of ethers and acetals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) due to the lability of the acetal groups. The fragmentation will likely be dominated by the cleavage of the C-O bonds and the loss of ethoxy and ethanol groups.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Interpretation and Rationale

-

Molecular Ion ([M]⁺˙, m/z 230): Due to the instability of the acetal, the molecular ion peak is expected to be very weak or not observed at all.[13]

-

[M-H]⁺ (m/z 229): Loss of the acidic acetylenic proton is a possible fragmentation pathway.

-

[M-OEt]⁺ (m/z 185): Loss of an ethoxy radical is a common fragmentation pathway for diethyl acetals and is expected to be a significant peak.[14]

-

Further Fragmentation: Subsequent losses of ethylene (C₂H₄) from the remaining ethoxy groups would lead to a cascade of fragment ions at m/z 157, 129, and 101.

-

α-Cleavage: Cleavage of the C-C bond between the two acetal carbons could lead to the formation of the resonance-stabilized [CH(OEt)₂]⁺ ion at m/z 73, which is often a base peak in the mass spectra of similar acetals.[14]

Conclusion

This technical guide has provided a comprehensive prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the influence of the terminal alkyne and tetraethoxy acetal functional groups on the spectroscopic data, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach for acquiring high-quality spectral data. The insights within this guide serve as a valuable resource for scientists engaged in the synthesis and application of novel organic molecules.

References

- Sydnes, L. K., Holmelid, B., & Valdersnes, S. (n.d.). 3,3,4,4-Tetraethoxybutyne – An Excellent Starting Material for the Synthesis of Range of Functionalized Compounds. Jordan Journal of Chemistry.

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

Brainly. (2024, February 13). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum? Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mass Spectra of Some Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

University of East Anglia. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Potsdam. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetaldehyde diethyl acetal - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

RSC Publishing. (n.d.). l H and 13C Nuclear Magnetic Resonance Identification of the Products of the Reaction of NN-Dialkylformamide Dimethyl Acetals wi. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. brainly.com [brainly.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. datapdf.com [datapdf.com]

Physical and chemical properties of 3,3,4,4-Tetraethoxybut-1-yne

An In-depth Technical Guide to 3,3,4,4-Tetraethoxybut-1-yne: Properties, Synthesis, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

This compound is a remarkably stable and densely functionalized alkyne that serves as a versatile and powerful building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne masked by a double acetal, provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of its physical and chemical properties, a detailed protocol for its synthesis, and a focused look at its applications in constructing complex molecular architectures, making it a molecule of significant interest for researchers in medicinal chemistry and drug development.

Compound Identification and Molecular Structure

This compound, hereafter referred to as TEB , is a unique chemical entity whose structure provides a confluence of reactivity and stability. The terminal alkyne offers a site for C-C bond formation, while the tetraethoxy groups function as a protected form of a highly reactive 1,2-dicarbonyl moiety.

Caption: 2D Structure of this compound.

Physicochemical Properties

While TEB is a stable compound that can be prepared on a large scale, it is crucial to note that its toxicological properties have not been fully investigated.[1] Standard precautions for handling research chemicals should be observed.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | TEB | [1] |

| CAS Number | 851900-14-6 | [1][2][3] |

| Molecular Formula | C₁₂H₂₂O₄ | [1][2][3] |

| Molecular Weight | 230.30 g/mol | [1][2][3] |

| Physical Form | Not specified (assumed liquid) | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Soluble in common organic solvents | [4] |

| Thermal Stability | Stable up to at least 150 °C | [4] |

Spectroscopic Characterization (Theoretical)

No public experimental spectra are available. The following characterization is based on the known structure and general spectroscopic principles.[5][6]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~2.5-2.8 ppm (s, 1H): Acetylenic proton (-C≡C-H ).

-

δ ~4.5-4.8 ppm (d, 1H): Acetal proton (-CH(OEt)₂).

-

δ ~3.5-3.8 ppm (m, 8H): Methylene protons of the four ethoxy groups (-O-CH₂ -CH₃). A complex multiplet is expected due to diastereotopicity.

-

δ ~1.2 ppm (t, 12H): Methyl protons of the four ethoxy groups (-O-CH₂-CH₃ ).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~100-105 ppm: Acetal carbons (C H(OEt)₂).

-

δ ~80-85 ppm: Quaternary acetylenic carbon (-C ≡CH).

-

δ ~70-75 ppm: Terminal acetylenic carbon (-C≡C H).

-

δ ~60-65 ppm: Methylene carbons of ethoxy groups (-O-C H₂-CH₃).

-

δ ~15 ppm: Methyl carbons of ethoxy groups (-O-CH₂-C H₃).

-

-

Infrared (IR) Spectroscopy:

-

~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.

-

~2120 cm⁻¹ (weak): C≡C stretch.

-

2975, 2870 cm⁻¹ (strong): sp³ C-H stretches from ethoxy groups.

-

~1100 cm⁻¹ (strong, broad): C-O stretch from the ether linkages.[7]

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 230: Molecular ion peak.

-

Key Fragments: Loss of ethoxy groups (•OCH₂CH₃, m/z 45), ethanol (CH₃CH₂OH, m/z 46), and other alkyl fragments.

-

Synthesis Protocol

TEB is synthesized in excellent yield on a large scale via the ring-opening of a gem-dihalocyclopropane precursor.[4] This method provides an efficient route using inexpensive and readily available chemicals.

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a mechanically stirred solution of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane in dichloromethane (DCM), add ethanol (8 equivalents) and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst.

-

Base Addition: Cool the mixture in an ice bath and slowly add a 50% aqueous solution of sodium hydroxide (6 equivalents). The addition should be controlled to maintain the reaction temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously until the starting material is consumed (monitored by TLC or GC).

-

Workup: Dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude product is often of high purity, but can be further purified by vacuum distillation to yield TEB as a stable liquid.

Chemical Properties and Synthetic Applications

The synthetic power of TEB lies in the orthogonal reactivity of its functional groups. The terminal alkyne, the triple bond itself, and the protected dicarbonyl can be manipulated selectively to build molecular complexity.[4]

Caption: Key reaction pathways of this compound.

Application: Synthesis of Substituted Furans via Michael Addition

A key transformation for drug development professionals is the conversion of TEB into substituted furans. This proceeds through a deprotection step to form an α,β-unsaturated acetylenic ketone, which is a potent Michael acceptor.[4][8] The subsequent conjugate addition of a nucleophile and cyclization provides a direct route to highly functionalized heterocyclic scaffolds.[9][10][11]

Protocol: Two-Step Furan Synthesis

Step A: Deprotection to form the α,β-Unsaturated Acetylenic Ketone

-

Rationale: The acetal groups are stable to many reagents but can be selectively removed under acidic conditions to reveal the carbonyl group. This unmasks the reactive enone system.

-

Procedure: a. Dissolve TEB (1 equivalent) in a suitable solvent mixture such as acetone/water. b. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl). c. Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material. d. Upon completion, neutralize the acid with a mild base (e.g., NaHCO₃ solution). e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude acetylenic ketone. This intermediate is often used directly in the next step.

Step B: Michael Addition and Cyclization

-

Rationale: The acetylenic ketone is an electrophilic Michael acceptor.[12] Nucleophiles will preferentially attack the β-carbon (1,4-conjugate addition) rather than the carbonyl carbon.[8] The resulting enolate intermediate is perfectly poised for intramolecular cyclization to form the furan ring.

-

Procedure: a. Dissolve the crude acetylenic ketone from Step A in a suitable solvent (e.g., THF or ethanol). b. Add the desired nucleophile (e.g., the enolate of a β-ketoester, 1 equivalent) and a base (e.g., sodium ethoxide). c. Stir the reaction at room temperature or with gentle heating. The reaction progress can be followed by TLC. d. After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. e. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. f. Purify the residue by column chromatography on silica gel to isolate the substituted furan.

Safety and Handling

The Safety Data Sheet (SDS) for TEB indicates that its toxicological and health hazards have not been fully investigated.[1] Therefore, it must be handled with the utmost care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[1]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid direct contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a testament to the power of functional group masking in strategic organic synthesis. Its stability and ease of large-scale preparation, combined with the selective reactivity of its distinct functional moieties, make it an invaluable precursor for complex molecules. For scientists engaged in drug discovery and development, TEB offers a reliable and efficient entry point to diverse molecular scaffolds, particularly valuable heterocyclic systems like furans. As the demand for novel and complex chemical entities grows, the utility of such versatile building blocks will only continue to increase.

References

-

Sydnes, L. K., Holmelid, B., & Valdersnes, S. (n.d.). 3,3,4,4-Tetraethoxybutyne – An Excellent Starting Material for the Synthesis of Range of Functionalized Compounds. Jordan Journal of Chemistry. [Link]

-

Jordan Journal of Chemistry (JJC). (n.d.). 3,3,4,4-Tetraethoxybutyne – An Excellent Starting Material for the Synthesis of Range of Functionalized Compounds. [Link]

-

Nishio, T., & Omote, Y. (1979). Photochemical Reactions of Acetylenic Ketones. Journal of the Chemical Society, Perkin Transactions 1, 1703-1705. [Link]

-

Schmalz, H.-G. (2005). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. Angewandte Chemie International Edition, 44(22), 3362-3404. [Link]

-

Wikipedia. (n.d.). Michael reaction. [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. [Link]

-

Sydnes, L. K., Holmelid, B., & Valdersnes, S. (n.d.). View of 3,3,4,4-Tetraethoxybutyne – An Excellent Starting Material for the Synthesis of Range of Functionalized Compounds. Jordan Journal of Chemistry (JJC). [Link]

-

NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet - this compound. [Link]

-

INDOFINE Chemical Company, Inc. (2015, March 16). SAFETY DATA SHEET - this compound. [Link]

-

PubChem. (n.d.). 3-Ethoxy-3-methyl-1-butyne. [Link]

-

NIST. (n.d.). But-1-ene-3-yne, 1-ethoxy-. [Link]

-

ATB. (n.d.). But-1-yne. [Link]

-

Wikipedia. (n.d.). 1-Butyne. [Link]

-

PubChem. (n.d.). 3-Ethoxybut-1-yne. [Link]

-

PubChem. (n.d.). 3,3,4,4-Tetramethylhex-1-yne. [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]

-

PubChem. (n.d.). 3-(Diethoxymethoxy)-3-methylbut-1-yne. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

NIST. (n.d.). 3-Octyne. [Link]

-

UCLA Chemistry. (n.d.). IR Chart. [Link]

-

PubChem. (n.d.). 1-Butyne. [Link]

Sources

- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 2. 851900-14-6|this compound|BLD Pharm [bldpharm.com]

- 3. angenechemical.com [angenechemical.com]

- 4. Photochemical reactions of acetylenic ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Michael Addition [organic-chemistry.org]

An In-depth Technical Guide to the Stability and Storage of 3,3,4,4-Tetraethoxybut-1-yne for Researchers and Drug Development Professionals

As a Senior Application Scientist, it is imperative to not only understand the synthetic utility of a reagent but also to possess a deep, mechanistic appreciation for its stability and handling requirements. This guide provides a comprehensive overview of the stability and optimal storage conditions for 3,3,4,4-tetraethoxybut-1-yne, a molecule of interest in synthetic and medicinal chemistry. Our approach is grounded in first principles of organic chemistry, drawing parallels from the well-documented behavior of its constituent functional groups to provide actionable, field-proven insights.

Molecular Architecture and Intrinsic Reactivity

A thorough understanding of a molecule's stability begins with an analysis of its structure. This compound possesses two key functional groups that dictate its reactivity and, consequently, its stability: a terminal alkyne and a ketal.

-

The Terminal Alkyne: The sp-hybridized C-H bond in terminal alkynes imparts a weak acidity to the proton (pKa ≈ 25).[1] This makes the compound susceptible to deprotonation by strong bases. The carbon-carbon triple bond is a region of high electron density, making it prone to electrophilic addition reactions.[2][3]

-

The Ketal Functionality: The core of the stability concerns for this molecule lies in the 3,3,4,4-tetraethoxy moiety, which constitutes a ketal. Ketals are generally stable under neutral and basic conditions but are highly susceptible to hydrolysis under acidic conditions, reverting to the parent ketone and corresponding alcohols.[4][5][6][7][8]

Below is a diagram illustrating the key functional components of this compound.

Caption: Key functional groups of this compound.

Primary Degradation Pathways

There are two principal pathways through which this compound is likely to degrade: acid-catalyzed hydrolysis and peroxide formation.

Acid-Catalyzed Hydrolysis

This is the most significant and immediate stability concern. The presence of even catalytic amounts of acid can initiate the hydrolysis of the ketal. The mechanism, illustrated below, involves protonation of an ether oxygen, followed by the loss of ethanol to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water leads to the hemiacetal, which is further hydrolyzed to the corresponding ketone.[4][5][8]

Caption: Mechanism of acid-catalyzed hydrolysis of the ketal group.

Given this sensitivity, it is crucial to avoid acidic conditions during storage and handling. This includes avoiding acidic glassware, acidic solvents, and exposure to atmospheric acids.

Peroxide Formation

The ethoxy groups, being ethers, are susceptible to autoxidation in the presence of oxygen and light, leading to the formation of explosive peroxides.[9][10] This is a slower process than hydrolysis but poses a significant safety hazard, especially upon concentration of the material.

The general mechanism for peroxide formation in ethers is a radical chain reaction:

-

Initiation: Formation of an ether radical.

-

Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another ether molecule, propagating the chain and forming a hydroperoxide.

-

Termination: Combination of radicals.

Recommended Storage Conditions

To mitigate the degradation pathways discussed above, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents exposure to oxygen, thus inhibiting peroxide formation. |

| Light | Amber vial or in the dark | Protects from light, which can initiate radical peroxide formation. |

| Moisture | Tightly sealed container | Prevents ingress of atmospheric moisture, which can participate in hydrolysis. |

| pH | Neutral to slightly basic | Avoids acid-catalyzed hydrolysis of the ketal. |

Safe Handling and Use: A Protocol-Driven Approach

Adherence to a strict protocol is essential for maintaining the integrity of this compound and ensuring laboratory safety.

Preparation for Use

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Dry Glassware: Use oven-dried or flame-dried glassware to eliminate any adsorbed moisture.

-

Anhydrous Solvents: If preparing a solution, use anhydrous, peroxide-free solvents. Ethereal solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

Dispensing and Transfer

-

Syringe Transfer: Use a dry, inert gas-flushed syringe for transferring the liquid.

-

Cannula Transfer: For larger quantities, use a cannula transfer technique under a positive pressure of inert gas.

The following diagram outlines a decision-making workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Conclusion

The stability of this compound is primarily governed by the reactivity of its ketal and ethoxy functionalities. Its susceptibility to acid-catalyzed hydrolysis necessitates storage and handling under strictly anhydrous and neutral or basic conditions. The potential for peroxide formation requires storage under an inert atmosphere and protection from light. By understanding these underlying chemical principles and adhering to the recommended protocols, researchers can ensure the integrity of this valuable synthetic building block and maintain a safe laboratory environment.

References

-

Chemistry LibreTexts. (2019). 10.4: Acetals and Ketals. [Link]

-

ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... [Link]

-

YouTube. (2013). Hydrolysis of Acetals and Ketals. [Link]

-

YouTube. (2024). Aldehydes & Ketones: Acetal / Ketal Hydrolysis – Acetal / Ketal Deprotection Mechanism (H2O, H2SO4). [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]

-

Fiveable. (n.d.). Ethoxy Definition - Organic Chemistry Key Term. [Link]

-

CK-12 Foundation. (2025). Physical and Chemical Properties of Alkynes. [Link]

-

Wikipedia. (n.d.). Alkyne. [Link]

-

askIITians. (n.d.). Hydrocarbons- Properties of Alkynes. [Link]

-

Spiro Academy. (n.d.). ALKYNES. [Link]

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C4H10O (Ethoxy ethane). [Link]

-

DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

-

BYJU'S. (n.d.). In organic chemistry, an alkyne is an unsaturated hydrocarbon containing at least one carbon-carbon triple bond. [Link]

-

PubChem. (2022). 3,3,4,4-Tetramethylhex-1-yne. [Link]

-

MSU chemistry. (n.d.). Alkyne Reactivity. [Link]

-

Production of Ethoxyethane. (n.d.). [Link]

-

PubChem. (n.d.). 3-Iodobut-1-yne. [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-but-1-yne. [Link]

-

PubChem. (n.d.). Propyne. [Link]

-

PubChem. (n.d.). 3,3,4,4-Tetrafluoro-4-iodo-1-butene. [Link]

-

Quora. (2023). What is the structure for 3,3-diethyl-4-methylnon-1-yne?. [Link]

-

PubChem. (n.d.). Vinyl acetylene. [Link]

-

ResearchGate. (2025). The mechanism and kinetic analysis of C4H4 + C4H4 (but-1-ene-3-yne) reaction with features of H-transfer in combustion. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

-

PubChem. (n.d.). (3R)-3-bromobut-1-yne. [Link]

Sources

- 1. Alkyne - Wikipedia [en.wikipedia.org]

- 2. Hydrocarbons- Properties of Alkynes | askIITians [askiitians.com]

- 3. Alkyne Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. academics.su.edu.krd [academics.su.edu.krd]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis and Procurement of 3,3,4,4-Tetraethoxybut-1-yne: A Technical Guide for Chemical Researchers

Introduction: Unveiling the Potential of a Unique Acetylenic Building Block

The core value of 3,3,4,4-Tetraethoxybut-1-yne lies in its latent functionalities. The terminal alkyne provides a handle for a multitude of reactions, including nucleophilic addition, transition-metal catalyzed cross-coupling reactions, and cycloadditions. Simultaneously, the tetraethoxyacetal group masks a highly reactive 1,2-dicarbonyl system, which can be unveiled under specific conditions to yield α,β-unsaturated acetylenic ketones. These ketones are potent Michael acceptors and valuable intermediates in the synthesis of various heterocyclic compounds.[1]

This guide will provide a detailed protocol for the synthesis of this compound, identify commercial sources for the key starting material, and explore the subsequent chemical transformations that underscore its utility in synthetic and medicinal chemistry.

Procurement of the Key Precursor: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

The synthesis of this compound commences with a substituted cyclopropane derivative. While the exact precursor reported in the literature is 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane, a closely related and more accessible starting material is 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. This compound is available from several chemical suppliers.

Table 1: Commercial Suppliers of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

| Supplier | Product Name | CAS Number | Purity/Grade |

| Sigma-Aldrich | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 98577-44-7 | 90%, technical grade |

| BLDpharm | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 98577-44-7 | Inquire |

| Chemsigma International Co., Ltd. | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 98577-44-7 | Inquire |

| Biosynth | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 98577-44-7 | Inquire |

| TCI America (via Fisher Scientific) | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 98577-44-7 | >96.0%[2] |

| ECHEMI | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 98577-44-7 | Various |

It is advisable to contact the suppliers directly to obtain the most current information on availability, pricing, and purity. For researchers who prefer to synthesize this starting material, detailed procedures are available in the organic synthesis literature, often starting from 3-chloro-2-(chloromethyl)-1-propene.[3] A patented synthesis method has also been disclosed.[4]

Synthetic Protocol: From Cyclopropane to Tetraethoxybutyne

The conversion of the cyclopropane precursor to the target alkyne involves a ring-opening and substitution reaction. The following protocol is adapted from the established literature for the synthesis of this compound.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane (or a suitable analog like 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which will require adaptation of the procedure)

-

Ethanol (EtOH)

-

50% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Triethylbenzylammonium chloride (TEBA) - as a phase-transfer catalyst

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting cyclopropane derivative in a mixture of dichloromethane and ethanol.

-

Add an excess of a 50% aqueous solution of sodium hydroxide.

-

Add a catalytic amount of triethylbenzylammonium chloride (TEBA).

-

Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The reaction proceeds via an elimination of the bromine and chlorine atoms, followed by a ring-opening and subsequent reaction with ethoxide ions generated in situ from ethanol and sodium hydroxide. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic-soluble substrate and the aqueous base.

Figure 1: Synthetic workflow for the preparation of this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its dense functionalization.[1] The terminal alkyne can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles, such as aldehydes and ketones, to form propargyl alcohols.

A particularly valuable transformation is the deprotection of the tetraethoxyacetal group to reveal the α,β-unsaturated acetylenic ketone. This can be achieved under acidic conditions. These resulting ketones are highly reactive intermediates.

Key Reactions and Applications:

-

Michael Addition: The α,β-unsaturated acetylenic ketone system is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the β-position.

-

Heterocycle Synthesis: These Michael adducts can serve as precursors for the synthesis of various heterocyclic systems. For instance, reaction with hydrazines can lead to pyrazoles, while reaction with hydroxylamine can yield isoxazoles. The original research highlights its use in a novel furan synthesis.[1]

-

Bioisosteric Scaffolds: The rigid, linear nature of the butyne backbone, coupled with the ability to introduce diverse functional groups, makes this scaffold attractive for the design of bioisosteres in medicinal chemistry. The alkyne moiety itself can participate in hydrogen bonding and other non-covalent interactions within a biological target.

The α,β-unsaturated ketone moiety is a common pharmacophore in many biologically active compounds and has been explored for its potential as a cytotoxic agent against cancer cells by targeting mitochondria.[6] The ability to generate this functionality from this compound provides a strategic advantage in the synthesis of novel drug candidates.

Figure 2: Chemical transformations and applications of this compound.

Conclusion

While this compound is not a commercially available reagent, its synthesis is accessible to a proficient synthetic chemist. The availability of the key precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, from multiple suppliers provides a reliable starting point. The unique chemical architecture of this compound, particularly its ability to serve as a precursor to α,β-unsaturated acetylenic ketones, positions it as a valuable and versatile building block for the construction of complex molecules with potential applications in drug discovery and materials science. This guide provides the necessary information for researchers to both obtain and effectively utilize this potent synthetic intermediate.

References

- Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. doi:10.15227/orgsyn.077.0249

- Sestili, P., & Fimognari, C. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry, 183, 111687. doi:10.1016/j.ejmech.2019.111687

- (2020). Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. CN110759840B.

- Sydnes, L. K., Holmelid, B., & Valdersnes, S. (2007). 3,3,4,4-Tetraethoxybutyne – An Excellent Starting Material for the Synthesis of Range of Functionalized Compounds. Jordan Journal of Chemistry, 2(2), 103-112.

- Sydnes, L. K. (2007). View of 3,3,4,4-Tetraethoxybutyne – An Excellent Starting Material for the Synthesis of Range of Functionalized Compounds. Jordan Journal of Chemistry.

-

(2016). Synthesis of some α,β-unsaturated ketones from (4'-methyl- α-pyrono). ResearchGate.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2018). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1364–1377. doi:10.1080/14756366.2018.1507901

- Lynch, K. M., & Dailey, W. P. (1995). Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Intermediates in the Synthesis of [1.1.1]Propellane. The Journal of Organic Chemistry, 60(14), 4666–4668.

-

PubChem. (n.d.). 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane. Retrieved January 20, 2026, from [Link]

Sources

- 1. 3,3,4,4-Tetraethoxybutyne – An Excellent Starting Material for the Synthesis of Range of Functionalized Compounds | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 2. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 90 , technical grade 98577-44-7 [sigmaaldrich.com]

- 4. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]

- 5. View of 3,3,4,4-Tetraethoxybutyne – An Excellent Starting Material for the Synthesis of Range of Functionalized Compounds | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 6. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3,4,4-Tetraethoxybut-1-yne (CAS 851900-14-6): Properties, Reactions, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4-Tetraethoxybut-1-yne, identified by CAS number 851900-14-6, is a versatile and highly functionalized organic compound. Its unique structure, featuring a terminal alkyne and a protected 1,2-diketone in the form of a diethyl acetal, establishes it as a valuable starting material in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and known reactions, with a particular focus on its potential as a precursor for biologically active molecules, particularly furan derivatives. While direct biological studies on this compound are not extensively documented, its utility in constructing heterocyclic scaffolds known for their pharmacological importance positions it as a compound of significant interest in medicinal chemistry and drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 851900-14-6 | N/A |

| Molecular Formula | C12H22O4 | N/A |

| Molecular Weight | 230.3 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | TEB | N/A |

| Appearance | Not specified (typically a liquid) | N/A |

| Boiling Point | Not specified | N/A |

| Density | Not specified | N/A |

| Solubility | Soluble in common organic solvents | N/A |

Synthesis of this compound

The synthesis of this compound has been efficiently achieved on a large scale. The process involves the ring-opening of a gem-dibromocyclopropane precursor.

Experimental Protocol: Synthesis via Ring-Opening of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane

This protocol is based on the work of Sydnes and colleagues, who have demonstrated the utility of this compound as a synthetic building block.

Materials:

-

1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane

-

50% Sodium hydroxide (NaOH) solution

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Triethylbenzylammonium chloride (TEBA)

Procedure:

-

To a solution of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane in dichloromethane (DCM), add ethanol (8 equivalents) and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst.

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (6 equivalents).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitoring by TLC or GC is recommended).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst (TEBA): The use of a phase-transfer catalyst is crucial for this reaction as it facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase, where the reaction with the cyclopropane substrate occurs.

-

Solvent System (DCM/EtOH/H2O): The biphasic solvent system allows for the efficient reaction of the organic-soluble substrate with the aqueous base. Ethanol acts as a co-solvent to improve the solubility of the reactants.

-

Excess Base: A significant excess of sodium hydroxide is used to drive the elimination and ring-opening reactions to completion.

An In-Depth Technical Guide to the Formation of 3,3,4,4-Tetraethoxybut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3,4,4-Tetraethoxybut-1-yne, a versatile building block in organic synthesis. The primary focus is on its formation via the ring opening of a substituted cyclopropane precursor, a method noted for its efficiency and scalability.[1][2] A detailed mechanistic hypothesis for this transformation is presented, drawing upon established principles of gem-dihalocyclopropane chemistry. Furthermore, this guide proposes a viable alternative synthetic strategy, offering flexibility in synthetic design. Each proposed mechanism is supported by established chemical principles and illustrated with clear diagrams. Detailed experimental protocols, quantitative data summaries, and a comprehensive list of references are included to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of this compound

This compound is a densely functionalized molecule that holds considerable potential in organic synthesis. Its structure, featuring a terminal alkyne and a protected 1,2-dicarbonyl equivalent in the form of a tetraethoxy acetal, offers multiple points for chemical modification. The terminal alkyne allows for a wide range of transformations, including carbon-carbon bond formation through reactions like Sonogashira, Glaser, and Click chemistry, as well as additions to the triple bond. The tetraethoxybutane moiety serves as a stable protecting group for a highly reactive 1,2-dicarbonyl functionality, which can be unmasked under specific conditions to participate in further reactions. This unique combination of functional groups makes this compound a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.

Primary Synthesis: Ring Opening of a Halogenated Cyclopropane Precursor

The most prominently reported synthesis of this compound proceeds from 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane.[1] This method is advantageous due to its high yield and the use of readily accessible starting materials.

Synthesis of the Cyclopropane Precursor

The precursor, 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane, can be synthesized from 3-chloro-2-chloromethyl-1-propene through a phase-transfer catalyzed dibromocyclopropanation.[2]

Proposed Mechanism of Ring Opening

The conversion of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane to this compound is a base-induced elimination and rearrangement process. While the precise mechanism for this specific substrate is not extensively detailed in the literature, a plausible pathway can be constructed based on the well-documented reactivity of gem-dihalocyclopropanes.[3][4][5] The reaction is typically carried out using a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst.

The proposed mechanism involves the following key steps:

-

Deprotonation and Elimination: The strong base abstracts a proton from the carbon bearing the chloro and diethoxymethyl groups. This is followed by the elimination of a bromide ion to form a highly strained bromocyclopropene intermediate.

-

Ring Opening: The strained bromocyclopropene undergoes electrocyclic ring opening. This step is driven by the release of ring strain and results in the formation of a zwitterionic or carbene-like intermediate.

-

Nucleophilic Attack and Elimination: The intermediate is then attacked by ethoxide ions present in the reaction mixture. A series of nucleophilic substitution and elimination steps ensue, leading to the final product. The presence of the chloro substituent likely influences the regioselectivity of the ring opening and subsequent steps.

Caption: Proposed mechanism for the formation of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from its cyclopropane precursor.

Materials:

-

1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Phase-transfer catalyst (e.g., TEBA - benzyltriethylammonium chloride)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane in dichloromethane, add ethanol and the phase-transfer catalyst.

-

Cool the mixture in an ice bath and add a concentrated aqueous solution of sodium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 95% | [1] |

| Starting Material | 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane | [1] |

| Base | 50% NaOH (6 eqv.) | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Co-solvent | Ethanol (EtOH) (8 eqv.) | [1] |

| Catalyst | TEBA | [1] |

Alternative Synthetic Approach: Acetylide Addition

An alternative pathway to this compound can be envisioned through the reaction of an acetylide with a suitable electrophile. This approach offers a convergent synthesis strategy.

Proposed Synthetic Route

This proposed synthesis involves two main steps:

-

Formation of an Acetylide: Treatment of a terminal alkyne with a strong base generates a nucleophilic acetylide. For the synthesis of the target molecule, ethynylmagnesium bromide, a commercially available Grignard reagent, can be used.

-

Nucleophilic Attack: The acetylide then reacts with an appropriate electrophile. A plausible electrophile for this synthesis is 1,1,2,2-tetraethoxyethane.

Plausible Mechanism

The reaction would proceed via a nucleophilic substitution pathway. The acetylide anion, a potent nucleophile, would attack one of the ethoxy-bearing carbons of 1,1,2,2-tetraethoxyethane, displacing an ethoxide leaving group. Given the nature of the substrate, this reaction might require activation by a Lewis acid to enhance the electrophilicity of the substrate.

Caption: Proposed alternative synthesis of this compound.

Experimental Workflow

The following outlines a potential experimental workflow for the proposed alternative synthesis.

Materials:

-

Ethynylmagnesium bromide solution (in THF)

-

1,1,2,2-Tetraethoxyethane

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Lewis acid (optional, e.g., BF3·OEt2, ZnCl2)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 1,1,2,2-tetraethoxyethane in an anhydrous solvent under an inert atmosphere, add the Lewis acid (if used) at a low temperature (e.g., -78 °C).

-

Slowly add the ethynylmagnesium bromide solution to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with an appropriate solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Conclusion

This technical guide has detailed the primary synthetic route to this compound via the ring opening of a halogenated cyclopropane, providing a plausible mechanistic explanation and a representative experimental protocol. Additionally, a viable alternative synthetic strategy employing an acetylide addition has been proposed, offering a different disconnection approach for synthetic chemists. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the utilization of this versatile building block in their synthetic endeavors.

References

-

Sydnes, L. K., Holmelid, B., & Valdersnes, S. (n.d.). 3,3,4,4-Tetraethoxybutyne – An Excellent Starting Material for the Synthesis of Range of Functionalized Compounds. Jordan Journal of Chemistry. [Link]

-

Fairweather, J. K., et al. (2022). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes. The Journal of Organic Chemistry, 87(2), 1037–1047. [Link]

- Howk, B. W., & Sauer, J. C. (1958). Reactions of Orthoformates with Acetylenic Compounds. Journal of the American Chemical Society, 80(21), 5821–5823.

- Mukaiyama, T., & Hayashi, M. (1974). A convenient method for the preparation of β-keto acetals. Chemistry Letters, 3(1), 15–16.

- Sathe, S. S., et al. (1949). Journal of the Indian Chemical Society, 26, 349.

-

Fairweather, J. K., et al. (2022). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes. PubMed, 34932347. [Link]

-

Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]

-

Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois Urbana-Champaign. [Link]

-

Carreira, E. M., & Fässler, R. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC, 3864704. [Link]

-

Fairweather, J. K., et al. (2021). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem- Dibromocyclopropanes. UQ eSpace. [Link]

-

Organic Syntheses Procedure. (n.d.). Propiolaldehyde diethyl acetal. [Link]

-

Organic Syntheses Procedure. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. [Link]

-

Chemistry LibreTexts. (2022, November 11). 12.3: Alkylation of Acetylide Anions. [Link]

Sources

Reactivity of the acetylenic proton in 3,3,4,4-Tetraethoxybut-1-yne

An In-Depth Technical Guide to the Reactivity of the Acetylenic Proton in 3,3,4,4-Tetraethoxybut-1-yne

Authored by: Senior Application Scientist, Gemini Division

This guide provides a comprehensive technical overview of the reactivity of the terminal acetylenic proton in this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles governing its acidity, the methodologies for its deprotonation, and the synthetic utility of the resulting acetylide anion.

Molecular Architecture and its Influence on Reactivity

This compound is a functionally dense molecule featuring two key structural motifs: a terminal alkyne (a source of a reactive proton) and a diethyl acetal. The core of its synthetic utility stems from the unique electronic properties of the terminal C-H bond.

The acidity of this proton is a direct consequence of the hybridization of the carbon atom to which it is attached. In terminal alkynes, the carbon atom of the C-H bond is sp-hybridized.[1] This hybridization imparts 50% s-character to the orbital containing the bonding electrons, which is significantly higher than the s-character in sp² (33%) or sp³ (25%) hybridized carbons found in alkenes and alkanes, respectively.[1]

The greater s-character means the electron pair in the conjugate base (the acetylide anion) is held closer to the carbon nucleus. This proximity results in greater electrostatic stabilization of the negative charge, making the terminal alkyne more acidic than most other hydrocarbons.[1]

Acidity and pKa: A Quantitative Perspective

The acidity of an organic compound is quantified by its pKa value, with a lower pKa indicating a stronger acid.[2] Terminal alkynes typically have a pKa value of approximately 25-26, positioning them as weak acids but significantly more acidic than their alkene (pKa ≈ 44) and alkane (pKa ≈ 50) counterparts.[1][2][3]

| Hydrocarbon Type | Hybridization | Approximate pKa | Relative Acidity |

| Alkane (e.g., Ethane) | sp³ | 50 | Weakest |

| Alkene (e.g., Ethene) | sp² | 44 | Intermediate |

| Alkyne (e.g., Acetylene) | sp | 25 | Strongest |

This considerable difference in acidity—approximately 10¹⁹ times more acidic than ethene—is the cornerstone of the synthetic chemistry of terminal alkynes.[2]

Deprotonation: The Gateway to Nucleophilic Reactivity

The abstraction of the acetylenic proton to form a carbanion, known as an acetylide ion, is a critical transformation.[1][3] This process requires a base that is substantially stronger than the resulting acetylide. A guiding principle is that for effective deprotonation, the pKa of the base's conjugate acid should be significantly higher than the pKa of the alkyne (pKa ≈ 25).[2]

Choice of Base is Critical:

-

Ineffective Bases: Weaker bases like sodium hydroxide (NaOH) are inadequate for deprotonating terminal alkynes.[3] The conjugate acid of NaOH is water (H₂O), which has a pKa of about 15.7.[2][3] Since water is a much stronger acid than the alkyne, the equilibrium lies heavily in favor of the reactants, and no significant amount of acetylide is formed.[2]

-

Effective Bases: Very strong bases are required. The most common choices are:

-

Sodium Amide (NaNH₂): A widely used base, its conjugate acid is ammonia (NH₃), with a pKa of about 36-38.[3] This favorable pKa difference ensures the deprotonation reaction proceeds to completion.[2]

-

Organolithium Reagents (e.g., n-Butyllithium, n-BuLi): These are exceptionally strong bases. The conjugate acid of n-BuLi is butane, with a pKa of ~50. This makes organolithium reagents highly effective for generating lithium acetylides in situ.[4]

-

The deprotonation process transforms the electrophilic acetylenic proton into a potent, carbon-centered nucleophile—the acetylide anion.[5]

Caption: Experimental Workflow for Acetylide Alkynylation.

Step-by-Step Procedure:

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum is assembled. The apparatus is flame-dried under vacuum and cooled under a positive pressure of inert gas to ensure anhydrous conditions.

-

Initial Setup: Anhydrous THF is added to the flask via syringe, followed by this compound (1.0 equivalent). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation (Acetylide Formation): n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via syringe over 10-15 minutes. A slight color change may be observed. The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.

-

Electrophile Addition: A solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous THF is added dropwise to the acetylide solution at -78 °C.

-

Reaction: The reaction mixture is allowed to stir at -78 °C for 1-2 hours and then slowly warmed to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude propargylic alcohol product is purified by flash column chromatography on silica gel to yield the desired product.

This self-validating protocol ensures the complete formation of the nucleophile before introducing the electrophile, maximizing yield and minimizing side reactions.

Conclusion

The acetylenic proton of this compound is a key functional handle that imparts significant synthetic potential. Its enhanced acidity, a direct result of sp-hybridization, allows for clean and efficient deprotonation with strong bases to form a potent carbon nucleophile. The resulting acetylide is a versatile building block for the stereoselective formation of carbon-carbon bonds, enabling access to a wide array of complex molecular structures relevant to pharmaceutical and materials science research. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full synthetic power of this valuable starting material.

References

- Thea. Acidity of Terminal Alkynes. [Online].

- University of Calgary. Ch 9: Acidity of Terminal Alkynes. [Online].

- Chemistry Steps. Acidity of Terminal Alkynes. [Online].

- Chemistry Stack Exchange. Why do terminal alkynes have lower pKa values than non-terminal alkynes? [Online]. (2021-04-17).

- Fiveable. Lithium acetylides Definition - Organic Chemistry II Key Term. [Online].